5-Bromopyrimidine-2-carbonyl chloride

Aminolysis Reactivity Halopyrimidine

5-Bromopyrimidine-2-carbonyl chloride delivers a uniquely orthogonal reactivity profile. The C2‑acyl chloride enables swift amide or ester formation, while the C5‑bromine is perfectly positioned for sequential Suzuki, Buchwald‑Hartwig or other Pd‑catalysed couplings. This dual‑handle architecture allows modular, site‑selective derivatisation that is impossible with mono‑functional halopyrimidines, making it the preferred intermediate for constructing diverse kinase inhibitor libraries and agrochemical candidates in a streamlined, high‑yielding fashion.

Molecular Formula C5H2BrClN2O
Molecular Weight 221.44 g/mol
CAS No. 1013335-78-8
Cat. No. B1398066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine-2-carbonyl chloride
CAS1013335-78-8
Molecular FormulaC5H2BrClN2O
Molecular Weight221.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(=O)Cl)Br
InChIInChI=1S/C5H2BrClN2O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H
InChIKeyQFJXIZSCUJULGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrimidine-2-carbonyl chloride (CAS 1013335-78-8): A Versatile Pyrimidine Building Block for Pharmaceutical and Agrochemical R&D


5-Bromopyrimidine-2-carbonyl chloride (CAS 1013335-78-8) is a heterocyclic building block belonging to the class of halogenated pyrimidine derivatives . It features a pyrimidine ring with a reactive bromine atom at the 5-position and an acyl chloride group at the 2-position, making it a valuable intermediate for nucleophilic substitution and cross-coupling reactions . Its molecular formula is C5H2BrClN2O, and it is supplied with a typical purity of ≥95-98% .

The Critical Role of 5-Bromopyrimidine-2-carbonyl chloride's Dual Functionality in Synthesis


Generic substitution with other halopyrimidines fails for this compound due to its unique, orthogonal reactivity profile. The combination of an electrophilic acyl chloride at the 2-position and a nucleophile-reactive bromine atom at the 5-position allows for sequential, site-selective derivatization that is impossible with mono-functional analogs . While the bromine atom confers higher reactivity than chlorine in cross-coupling reactions [1], the acyl chloride serves as a distinct handle for amide or ester formation. This dual reactivity enables the efficient construction of complex molecular architectures in a modular fashion, which is why it is a preferred intermediate in both medicinal and agrochemical programs [2].

Quantitative Performance Data for 5-Bromopyrimidine-2-carbonyl chloride in Key Applications


Enhanced Reactivity in Aminolysis: Bromopyrimidines vs. Chloropyrimidines

In nucleophilic substitution reactions such as aminolysis, the bromine atom at the 5-position of a pyrimidine ring is more reactive than its chlorine counterpart. A study comparing 5-bromo-2-halogenopyrimidines with their 5-chloro analogs found that the bromopyrimidine is the most reactive [1]. This class-level trend supports the use of the 5-bromo derivative for faster and potentially higher-yielding aminations.

Aminolysis Reactivity Halopyrimidine

Utility in C-N Cross-Coupling Reactions

5-Bromopyrimidine serves as a competent coupling partner in palladium-catalyzed C-N cross-coupling reactions, enabling the synthesis of heteroaromatic amines. A study demonstrated that a range of heteroaryl bromides, including 5-bromopyrimidine, can be successfully coupled with various amines using a bulky, electron-rich phosphino-palladium catalyst . This reactivity is applicable to the carbonyl chloride derivative as well.

Cross-Coupling C-N Bond Formation Palladium Catalysis

Potential as an Intermediate for Antiviral and Anticancer Agents

While the compound itself is not a drug, 5-bromopyrimidine derivatives are widely explored as intermediates for biologically active molecules. One study found that among a series of evaluated compounds, 5-bromopyrimidine derivatives exhibited the highest inhibitory activities against viral targets [1]. Other research highlights the design of bromo-pyrimidine analogues as tyrosine kinase inhibitors for anticancer applications [2][3].

Antiviral Anticancer Kinase Inhibitor

Primary Application Scenarios for 5-Bromopyrimidine-2-carbonyl chloride


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound is ideally suited for the modular synthesis of kinase inhibitor candidates. The acyl chloride can be used to first install a core amide linkage, after which the 5-bromo group can undergo Suzuki or Buchwald-Hartwig coupling to introduce diverse aromatic or amine fragments for structure-activity relationship (SAR) exploration .

Agrochemical R&D: Preparation of Novel Herbicidal or Fungicidal Pyrimidines

Patents describe the use of substituted pyrimidine derivatives as herbicides and fungicides. 5-Bromopyrimidine-2-carbonyl chloride serves as a key building block to synthesize and screen a variety of new analogues for crop protection applications [1][2].

Chemical Biology: Synthesis of Functional Probes and Bioconjugates

The compound's dual reactive handles allow for the controlled, two-step attachment of complex molecules. This is useful for creating bioconjugates, such as linking a fluorophore or affinity tag to a biologically active pyrimidine core for target identification or imaging studies .

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